1-(2-Iodophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound characterized by the molecular formula . It consists of a cyclopropane ring with an iodine atom attached to a phenyl group, and it exists as a hydrochloride salt. This compound is notable for its diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry.
The compound is classified under various chemical databases, including PubChem and BenchChem, where it is listed with the CAS number 1892723-47-5. It falls under the category of halogenated amines and is recognized for its potential biological activities and utility in synthesizing complex organic molecules .
The synthesis of 1-(2-Iodophenyl)cyclopropan-1-amine;hydrochloride generally involves several key steps:
Optimizing reaction conditions, such as temperature and pressure, along with selecting appropriate catalysts, can enhance yield and purity during synthesis. Industrial methods may also utilize continuous flow reactors for scalability.
The molecular structure of 1-(2-Iodophenyl)cyclopropan-1-amine;hydrochloride can be represented as follows:
InChI=1S/C9H10IN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H
AAAQXIPLRVAIHE-UHFFFAOYSA-N
The compound exhibits a molecular weight of approximately 237.55 g/mol and exists as a white to off-white powder at room temperature .
1-(2-Iodophenyl)cyclopropan-1-amine;hydrochloride can participate in various chemical reactions:
The mechanism of action for 1-(2-Iodophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with biological targets such as enzymes and receptors. The iodophenyl moiety may enhance binding affinity to specific sites on these targets. The cyclopropanamine structure plays a crucial role in modulating the biological activity of the compound, potentially influencing pathways related to signal transduction and enzyme inhibition .
The compound has been assigned hazard statements indicating that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .
1-(2-Iodophenyl)cyclopropan-1-amine;hydrochloride has several scientific applications:
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: